3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile
Overview
Description
3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile is a chemical compound with the molecular formula C13H10N2O. It is a versatile material used in scientific research due to its intriguing properties, making it suitable for various studies in fields such as chemistry, biology, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing benzonitrile derivatives, including 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile, involves the reaction of benzaldehyde with hydroxylamine hydrochloride. This method is advantageous due to its mild reaction conditions, low production cost, and potential for industrial-scale application . The reaction typically involves the use of hydroxylamine 1-sulfobutyl pyridine hydrosulfate salt as an alternative to hydroxylamine hydrochloride, which acts as a co-solvent, catalyst, and phase separation agent .
Industrial Production Methods
In industrial settings, the preparation of benzonitrile derivatives can be achieved through various methods, including the cyanation of benzene halides, toluene halides, and ammonia reactions, as well as the ammoxidation of toluene, ammonia, and air . These methods are optimized for large-scale production and often involve the use of metal salt catalysts and specific reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The pyridyl and benzonitrile rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to optimize the reaction efficiency and yield.
Major Products Formed
The major products formed from these reactions include aldehydes, carboxylic acids, primary amines, and substituted pyridyl or benzonitrile derivatives. These products are valuable intermediates in the synthesis of more complex molecules and materials.
Scientific Research Applications
3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile is used in a wide range of scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: It is used in the study of biological processes and as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of dyes, pesticides, and advanced coatings.
Mechanism of Action
The mechanism by which 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxymethyl and nitrile groups can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-[5-(Hydroxymethyl)-2-pyridyl]benzonitrile include:
3-Cyanobenzyl Alcohol: Another benzonitrile derivative with a hydroxymethyl group, used in similar applications.
Benzonitrile: A simpler nitrile compound used as a precursor in various chemical syntheses.
Uniqueness
This compound is unique due to the presence of both the hydroxymethyl and pyridyl groups, which confer distinct chemical and biological properties. These functional groups enable a wide range of chemical reactions and interactions, making the compound highly versatile and valuable in scientific research.
Properties
IUPAC Name |
3-[5-(hydroxymethyl)pyridin-2-yl]benzonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c14-7-10-2-1-3-12(6-10)13-5-4-11(9-16)8-15-13/h1-6,8,16H,9H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWSMPTLEWQCUPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)CO)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647015 | |
Record name | 3-[5-(Hydroxymethyl)pyridin-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
545354-16-3 | |
Record name | 3-[5-(Hydroxymethyl)pyridin-2-yl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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